4-oxo-8-phenyl-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
4-oxo-8-phenyl-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. The molecule is substituted at the 8-position with a phenyl group and at the carboxamide nitrogen with a 3-(propan-2-yloxy)propyl chain. This structure combines lipophilic (phenyl) and polar (ether-containing side chain) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-oxo-8-phenyl-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13(2)26-12-6-9-19-16(24)15-17(25)23-11-10-22(18(23)21-20-15)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZPMPCTODFXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-8-phenyl-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-oxo-8-phenyl-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
4-oxo-8-phenyl-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-oxo-8-phenyl-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Variations in Key Substituents
The imidazo[2,1-c][1,2,4]triazine scaffold is highly modifiable, with substitutions at the 8-position and carboxamide nitrogen significantly altering biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogs
Key Observations
8-Substituent Effects :
- Phenyl vs. Fluorophenyl/Methoxyphenyl : The target compound’s unsubstituted phenyl group contrasts with electron-withdrawing (4-fluorophenyl) or electron-donating (4-methoxyphenyl) analogs. Fluorine substitution () may enhance metabolic stability and binding affinity through halogen bonding, while methoxy groups () could improve solubility via increased polarity .
- Diphenyl Derivatives : Compounds with 7,7-diphenyl substitutions () demonstrated antimicrobial activity, suggesting bulkier aryl groups may enhance target engagement in microbial enzymes .
N-Substituent Diversity: The 3-(propan-2-yloxy)propyl chain in the target compound provides moderate hydrophilicity compared to the morpholine-containing side chain (), which introduces hydrogen-bonding capacity.
Synthetic Pathways: The target compound likely shares synthetic routes with analogs, such as reactions with hydrazonoyl halides (). For example, triethylamine-mediated coupling of hydrazonoyl halides with imidazole precursors is a common method to construct the triazine core .
Biological Activity
The compound 4-oxo-8-phenyl-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine class of compounds. This class has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.4 g/mol. The structure features an imidazo[2,1-c][1,2,4]triazine core that is functionalized with various substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular responses.
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit a range of biological activities. Notable activities associated with similar compounds include:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Activity : Certain compounds have demonstrated antiproliferative effects against various cancer cell lines.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases through cholinesterase inhibition.
Antimicrobial Activity
A study evaluating similar imidazo[2,1-c][1,2,4]triazine derivatives found that they exhibited moderate to significant antimicrobial activities against several bacterial strains. The lipophilicity of the compounds was correlated with their antibacterial efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that related compounds can inhibit tubulin polymerization in cancer cells. For instance, one derivative demonstrated an 8.7-fold reduction in tubulin polymerization at a concentration of 10 µM .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 15.5 |
| Compound E | MDA-MB-231 (Breast Cancer) | 12.3 |
Enzyme Inhibition
Research has highlighted the potential for these compounds to act as inhibitors of cholinesterases. For example, one study reported an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), suggesting a significant inhibitory effect comparable to established inhibitors like physostigmine .
Case Studies
Several case studies have explored the therapeutic potential of imidazo[2,1-c][1,2,4]triazine derivatives:
- Cognitive Enhancement : A derivative was tested for cognitive-enhancing properties in animal models of Alzheimer's disease.
- Findings : Significant improvement in memory tasks was observed at doses of 5 mg/kg.
- Anticancer Therapy : A combination therapy involving an imidazo[2,1-c][1,2,4]triazine derivative and standard chemotherapy agents showed enhanced efficacy in tumor regression in xenograft models.
Q & A
How can researchers optimize the synthetic yield of 4-oxo-8-phenyl-N-[3-(propan-2-yloxy)propyl]imidazo-triazine-carboxamide?
Basic Question
Methodological Answer:
Optimization involves precise control of reaction parameters:
- Temperature : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilic substitution efficiency .
- Catalysts : Introduce mild bases (e.g., DIPEA) to promote condensation without degrading sensitive functional groups .
- Purification : Employ gradient HPLC with C18 columns to isolate the target compound from byproducts .
What analytical techniques are critical for structural elucidation of this compound?
Basic Question
Methodological Answer:
A multi-technique approach is required:
- NMR Spectroscopy : Use H and C NMR to assign proton environments and carbon frameworks, focusing on the imidazo-triazine core and propyloxy sidechain .
- X-ray Crystallography : Resolve bond lengths and angles to confirm stereochemistry and hydrogen-bonding patterns in the solid state .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, ensuring <5 ppm mass accuracy .
How can contradictory bioactivity data across assays be resolved?
Advanced Question
Methodological Answer:
Address discrepancies through:
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
- Comparative Assays : Parallel testing in cell-free (e.g., enzyme inhibition) and cell-based systems (e.g., cytotoxicity) to isolate mechanism-specific activity .
- Metabolic Stability Analysis : Use liver microsomes to assess whether rapid degradation underlies inconsistent in vivo vs. in vitro results .
What strategies improve enantiomeric purity during synthesis?
Advanced Question
Methodological Answer:
- Chiral Chromatography : Utilize chiral stationary phases (e.g., amylose derivatives) for HPLC separation of racemic mixtures .
- Asymmetric Catalysis : Introduce chiral ligands (e.g., BINAP) in palladium-catalyzed steps to favor enantioselective bond formation .
- Dynamic Kinetic Resolution : Optimize reaction conditions to simultaneously racemize and resolve intermediates, achieving >90% enantiomeric excess .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Question
Methodological Answer:
- Substituent Scanning : Systematically modify the phenyl (C8) and propyloxy (N-substituent) groups to map steric and electronic effects on target binding .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities with biological targets (e.g., kinases or GPCRs) .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., 4-oxo group) and hydrophobic regions for lead optimization .
What are best practices for initial biological screening?
Basic Question
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to quantify kinase inhibition at 1–10 µM .
- Cytotoxicity Profiling : Screen against HEK293 or HepG2 cells via MTT assays, noting IC values and selectivity indices .
- Solubility Optimization : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
How can computational methods accelerate reaction design?
Advanced Question
Methodological Answer:
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization .
- Machine Learning : Train models on existing reaction data (e.g., USPTO databases) to predict optimal catalysts or solvents .
- Microkinetic Modeling : Simulate multi-step reactions to prioritize experimental conditions with high turnover frequencies .
What methods mitigate low yields in cyclization steps?
Advanced Question
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve thermal efficiency for ring-closing steps .
- Protecting Groups : Temporarily shield reactive amines (e.g., with Boc groups) to prevent side reactions during heterocycle formation .
- Flow Chemistry : Implement continuous-flow reactors to maintain precise stoichiometry and temperature control .
How should researchers address purification challenges?
Basic Question
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) for intermediate purification .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation and remove impurities .
- LC-MS Monitoring : Track column fractions in real-time to isolate high-purity (>95%) batches .
How to design analogs with improved aqueous solubility?
Advanced Question
Methodological Answer:
- Polar Substituents : Introduce sulfonate or tertiary amine groups to the propyloxy chain to enhance hydrophilicity .
- Prodrug Strategies : Convert the carboxamide to a phosphate ester for transient solubility during administration .
- Co-Solvent Systems : Test cyclodextrin-based formulations to stabilize the compound in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
